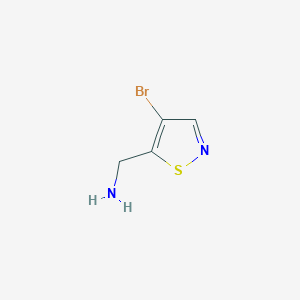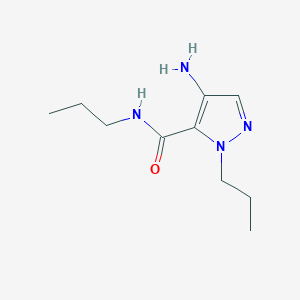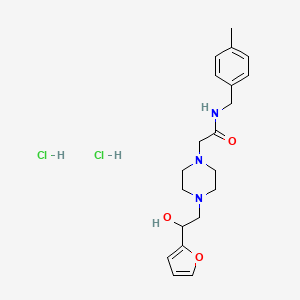![molecular formula C21H19N3O2 B2514494 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326832-89-6](/img/structure/B2514494.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a derivative that combines a quinolinone structure with an oxadiazole moiety. This type of compound is of interest due to the potential pharmacological properties associated with both quinolinones and oxadiazoles, such as antimicrobial, anti-inflammatory, and analgesic activities . The presence of a 4-methylphenyl group suggests additional lipophilic character, which may influence the compound's biological activity and pharmacokinetics.
Synthesis Analysis
The synthesis of related oxadiazole derivatives often involves multi-step reactions starting from various precursors such as carboxylic acids, isocyanimines, and aminobenzothiazoles . For instance, the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles has been achieved through a DEAD-mediated oxidative Ugi/aza-Wittig reaction . Similarly, the synthesis of 1,3,4-oxadiazole derivatives linked to a quinazolin-4-one ring has been reported, which involves cyclization reactions with different aromatic acids, aldehydes, and carbon disulfide . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . The quinolinone moiety, on the other hand, is a bicyclic structure with a nitrogen atom in the second position of the ring system . The combination of these two structures in the compound of interest would likely result in a complex molecule with multiple sites for potential biological interaction.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and condensation with other organic compounds . For example, the alkylation reaction of 4-phenylquinolin-2(1H)-one with alkyl halides can lead to a mixture of N-alkylated and O-alkylated products . The compound , with its propylquinolinone and oxadiazole components, may also be amenable to such reactions, which could be used to further modify its structure and potentially alter its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole and quinolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a potential therapeutic agent . The presence of substituents such as the 4-methylphenyl group and the propyl chain in the compound of interest would affect its lipophilicity and, consequently, its pharmacokinetic profile. Additionally, the compound's crystal structure, as determined by X-ray diffraction, can provide insights into its conformation and intermolecular interactions .
Applications De Recherche Scientifique
Thermo-Physical Properties
- Research has been conducted on the thermo-physical characterization of compounds similar to 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one, particularly focusing on their properties in different solvents. This includes studies on density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters (Godhani et al., 2013).
Antimicrobial and Antioxidant Studies
- Several derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds with structures similar to the target compound have shown potent activity against various bacteria and fungi, and demonstrated radical scavenging and metal chelating abilities (Verma, 2018).
Antibacterial, Antihypertensive, and Antioxidant Activities
- Some derivatives, including those with 8-hydroxyquinoline moieties, have been synthesized and evaluated for their in-vitro antioxidant, antibacterial, and antihypertensive activities. These studies have shown promising results in terms of efficacy against specific bacterial strains and oxidative stress (Naik et al., 2014).
Synthesis and Characterization for Biological Screening
- Research has been done on the synthesis and characterization of similar compounds, with an emphasis on their antibacterial activity against various bacterial strains. This includes studies on their structure-activity relationship and potential as therapeutic agents (Desai & Dodiya, 2014).
Anticancer Activities
- Some quinoline derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines. These studies are significant for understanding the potential of such compounds in cancer treatment (Fang et al., 2016).
Analgesic and Anti-inflammatory Activities
- There has been research on the synthesis of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring, with a focus on their analgesic and anti-inflammatory activities. This shows the potential application of these compounds in pain management and inflammation control (Dewangan et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-12-24-13-17(19(25)16-6-4-5-7-18(16)24)21-22-20(23-26-21)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXYLSMINROXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

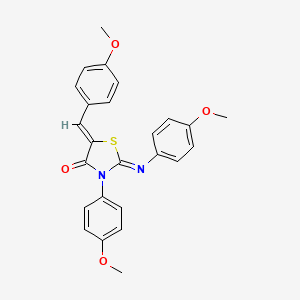
![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)
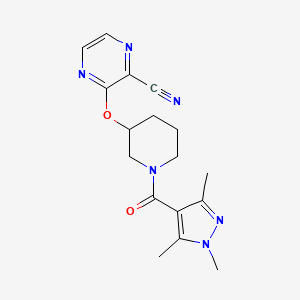
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)
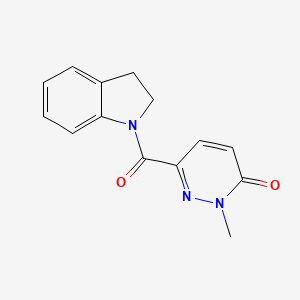
![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)
![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)
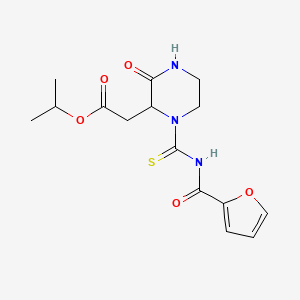
![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)
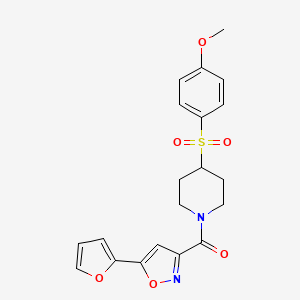
![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)
